8,800-Fold Lower Passive Membrane Permeability vs. Pinoresinol Aglycone
In a direct head-to-head PAMPA assay, pinoresinol diglucopyranoside (PDG) exhibited an effective permeability coefficient (Peff) of 0.02 × 10⁻⁷ cm/s, while pinoresinol (PINL) gave Peff = 176.84 × 10⁻⁷ cm/s, a difference of nearly four orders of magnitude (p < 0.05) [1]. Both compounds were soluble in PBS pH 7.4 (>100 μM), confirming that the permeability difference is structure-dependent, not solubility-limited [1].
| Evidence Dimension | Passive membrane permeability (effective permeability coefficient, Peff) |
|---|---|
| Target Compound Data | PDG: Peff = 0.02 × 10⁻⁷ cm/s |
| Comparator Or Baseline | Pinoresinol (PINL): Peff = 176.84 × 10⁻⁷ cm/s |
| Quantified Difference | ~8,800-fold lower permeability for PDG (p < 0.05) |
| Conditions | Parallel Artificial Membrane Permeability Assay (PAMPA); PBS pH 7.4; both compounds soluble >100 μM |
Why This Matters
Extremely low passive permeability dictates that PDG must rely on active transport or paracellular routes for absorption, which guides formulation strategy and explains its distinct in vivo pharmacokinetic profile.
- [1] Pu Y, Cai Y, Zhang Q, Hou T, Zhang T, Zhang T, Wang B. Comparison of Pinoresinol and its Diglucoside on their ADME Properties and Vasorelaxant Effects on Phenylephrine-Induced Model. Front Pharmacol. 2021;12:695530. View Source
